Boc-L-lys(2-CL-Z)-OL
Overview
Description
Chemical Reactions Analysis
The 2-Cl-Z group in Boc-L-lys(2-CL-Z)-OL is labile with HF, TFMSA, or TMSOTf and usually is removed when the peptide is cleaved from the resin . It may also be removed by hydrogenolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 70-73 °C . It has an optical activity of [α]20/D −11±1°, c = 2% in DMF . The compound should be stored at 2-8°C .Scientific Research Applications
1. Protease-Catalyzed Oligomerization
Boc-L-lys(2-CL-Z)-OL and similar compounds are used in the protease-catalyzed oligomerization of l-lysine. Proteases like bromelain and papain catalyze the oligomerization, producing oligopeptides with different chain lengths and reactive amines for selective conjugation. These oligopeptides have applications in biomaterials and drug delivery systems (Qin et al., 2014).
2. Peptide Synthesis
Orthogonally protected diurethane derivatives of lysine, such as ZLys(Boc), are used in the industrial production of peptide drugs. These derivatives enable efficient peptide synthesis due to their protection and deprotection chemistry, which is vital in the synthesis of complex peptides (Wiejak et al., 1999).
3. Polypeptide Synthesis Improvement
This compound derivatives are used to improve the synthesis of polypeptides. They act as protective agents for amino acids, facilitating the synthesis of complex polypeptides like Fmoc-L-Lys(Boc)-OH, which have applications in biochemical research and drug development (Zhao Yi-nan & Melanie Key, 2013).
4. Site-Specific Protein Conjugation
Modified lysine side-chains, like Lys(Thz), compatible with Boc/Bzl solid-phase peptide synthesis, are used for site-specific protein conjugation. This method is significant in the modification of proteins, which has implications in therapeutic protein development and drug targeting (Van de Vijver et al., 2010).
5. Crystal Structure Studies
The compound Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe illustrates a parallel zipper arrangement of interacting helical peptide columns in crystal structures. This has applications in understanding peptide interactions and designing peptide-based materials (Karle et al., 1990).
6. Redox Derivatives Synthesis
Boc-L-Lysine derivatives are used in synthesizing redox derivatives containing phenothiazine or ruthenium, which are important in the development of light-harvesting proteins, photovoltaic cells, and molecular electronic devices (Peek et al., 2009).
Mechanism of Action
Target of Action
- Boc-Lys(2-Cl-Z)-OH interacts with lysine residues in proteins. Lysine residues are basic amino acids and play essential roles in peptide function. These lysine residues can be involved in protein-protein interactions, post-translational modifications (such as acetylation, methylation, or ubiquitination), and other cellular processes .
Biochemical Analysis
Biochemical Properties
Boc-L-lys(2-CL-Z)-OL plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the synthesis process. The compound’s lysine residue is basic and can be modified through acetylation, methylation, or ubiquitination, which are essential for bioregulation . The 2-chloro-Z group can be removed using hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf), facilitating the cleavage of the peptide from the resin .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The lysine residue in this compound can be used to attach tags such as biotin or fluorescent dyes to peptides, which are then used in cellular studies . These modifications can affect cell function by altering signaling pathways and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The 2-chloro-Z group provides stability during peptide synthesis, preventing premature cleavage. The lysine residue can undergo various post-translational modifications, such as acetylation and methylation, which play a role in regulating enzyme activity and gene expression . The compound’s ability to be cleaved by specific reagents allows for precise control over peptide synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions (2-8°C) but may degrade if exposed to extreme conditions . Long-term studies have shown that this compound maintains its protective properties during peptide synthesis, ensuring the integrity of the synthesized peptides .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, the compound effectively facilitates peptide synthesis without causing adverse effects. At high doses, there may be toxic effects due to the accumulation of the compound or its degradation products . It is essential to determine the appropriate dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The lysine residue can be modified by enzymes such as acetyltransferases and methyltransferases, affecting metabolic flux and metabolite levels . These modifications are crucial for the regulation of peptide function and stability.
Properties
IUPAC Name |
tert-butyl N-[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-1-hydroxyhexan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O5/c1-19(2,3)27-18(25)22-15(12-23)9-6-7-11-21-17(24)26-13-14-8-4-5-10-16(14)20/h4-5,8,10,15,23H,6-7,9,11-13H2,1-3H3,(H,21,24)(H,22,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPSJIPXZNNWPD-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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